molecular formula C16H14O3 B022426 Dexketoprofeno CAS No. 22161-81-5

Dexketoprofeno

Número de catálogo: B022426
Número CAS: 22161-81-5
Peso molecular: 254.28 g/mol
Clave InChI: DKYWVDODHFEZIM-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dexketoprofeno es un fármaco antiinflamatorio no esteroideo (AINE) que es el enantiómero dextrorrotatorio del ketoprofeno. Se utiliza por sus propiedades analgésicas, antipiréticas y antiinflamatorias. El this compound se utiliza comúnmente para el tratamiento del dolor leve a moderado, incluido el dolor musculoesquelético, la dismenorrea y el dolor de muelas .

Aplicaciones Científicas De Investigación

Analgesic Applications

Dexketoprofen is primarily utilized for its analgesic effects in various pain management scenarios, including:

  • Postoperative Pain Relief : Dexketoprofen has been shown to be effective in managing acute postoperative pain. A study demonstrated that a single fixed-dose of dexketoprofen combined with tramadol provided significant pain relief compared to placebo .
  • Chronic Pain Management : Research indicates that dexketoprofen can be beneficial in treating chronic pain conditions such as osteoarthritis and rheumatoid arthritis, where it reduces inflammation and pain effectively .

Combination Therapy

Combining dexketoprofen with other analgesics enhances its efficacy:

  • With Tramadol : Studies have highlighted that the combination of dexketoprofen with tramadol results in superior analgesia compared to either drug alone. This combination is particularly effective in managing moderate to severe pain .
  • With Thiocolchicoside : Recent investigations suggest that dexketoprofen combined with thiocolchicoside not only improves pain relief but also enhances muscle relaxation, making it useful in musculoskeletal disorders .

Safety Profile and Side Effects

Dexketoprofen is generally well-tolerated, with a favorable safety profile:

  • Minimal Toxicity : A study on the intra-articular application of dexketoprofen trometamol indicated no significant histopathological changes in knee joints, suggesting low toxicity when administered locally .
  • Side Effects : While side effects are typically mild and transient, they may include gastrointestinal disturbances and dizziness. Serious adverse effects are rare, making dexketoprofen a safer alternative compared to traditional NSAIDs like diclofenac .

Innovative Delivery Methods

Recent advancements have explored new delivery methods for dexketoprofen:

  • Slow-Release Formulations : Researchers are developing long-acting formulations of dexketoprofen that could provide sustained analgesia with reduced dosing frequency, enhancing patient compliance and comfort .
  • Intra-Articular Injections : The use of dexketoprofen in joint injections has been studied for its potential to provide localized pain relief without systemic side effects .

Emerging Therapeutic Areas

Research is ongoing into new applications of dexketoprofen:

  • Epilepsy : Preliminary studies suggest that dexketoprofen may raise the epileptic threshold, indicating potential utility in managing seizure disorders .
  • Oncology : There is growing interest in exploring the role of dexketoprofen in cancer pain management due to its efficacy in reducing inflammation and pain associated with tumor growth .

Case Studies and Research Findings

StudyObjectiveFindings
Efficacy of dexketoprofen in postoperative painDemonstrated significant pain reduction when used alone or in combination with tramadol.
Toxicity assessment on knee joint cartilageNo significant histopathological changes observed; however, cytotoxic effects noted in vitro.
Combination therapy explorationFound enhanced analgesic effects when combined with thiocolchicoside compared to monotherapy.

Mecanismo De Acción

El dexketoprofeno ejerce sus efectos inhibiendo las enzimas ciclooxigenasa (COX), específicamente COX-1 y COX-2. Estas enzimas participan en la síntesis de prostaglandinas, que son mediadores de la inflamación, el dolor y la fiebre. Al bloquear la acción de las enzimas COX, el this compound reduce la producción de prostaglandinas, aliviando así el dolor y la inflamación .

Análisis Bioquímico

Biochemical Properties

Dexketoprofen exerts its effects by inhibiting cyclooxygenases (COX), enzymes responsible for the synthesis of prostaglandins . This inhibition reduces prostaglandin synthesis, thereby reducing inflammation and pain .

Cellular Effects

Dexketoprofen has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce the rate of prostaglandin synthesis, a key process in inflammation and pain signaling .

Molecular Mechanism

The molecular mechanism of Dexketoprofen involves the inhibition of the cyclooxygenase pathway, which reduces prostaglandin synthesis . This inhibition is achieved through binding interactions with the COX-1 and COX-2 enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, Dexketoprofen has been observed to have a rapid onset of action . It does not accumulate significantly when administered as 25mg of free acid three times daily . Over time, it is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites .

Dosage Effects in Animal Models

In animal models, the analgesic efficacy of Dexketoprofen was observed to be significantly superior to placebo in doses above 7mg . A dose-response relationship could be seen between 12.5 and 25mg, with the superiority of the 25mg dose being more a result of an extended duration of action than of an increase in peak analgesic effect .

Metabolic Pathways

Dexketoprofen is metabolized in the liver by glucuronidation . It is primarily conjugated to an acyl-glucuronide . Dexketoprofen trometamol is also metabolized by the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9) .

Transport and Distribution

Dexketoprofen is rapidly absorbed and reaches the maximum concentration 30 minutes after drug intake . It binds extensively to plasma proteins, particularly albumin . The drug is distributed within cells and tissues, with a mean volume of distribution of 0.25 L/kg .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El dexketoprofeno se sintetiza a partir del ketoprofeno racèmico a través de un proceso conocido como resolución quiral. La mezcla racémica de ketoprofeno se separa en sus enantiómeros, y se aísla el enantiómero dextrorrotatorio. Un método común implica el uso de cromatografía quiral o técnicas de cristalización para lograr esta separación .

Métodos de producción industrial

En entornos industriales, el this compound se produce a menudo como su sal de trometamol, conocida como this compound trometamol. La síntesis implica la reacción de this compound con trometamina en un disolvente orgánico. La mezcla de reacción se purifica entonces mediante cristalización y filtración para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El dexketoprofeno sufre varios tipos de reacciones químicas, entre ellas:

Reactivos y condiciones comunes

Principales productos formados

Comparación Con Compuestos Similares

Compuestos similares

Unicidad

El this compound es único en el sentido de que es el enantiómero dextrorrotatorio del ketoprofeno, lo que proporciona un inicio de acción más rápido y un mejor valor terapéutico en comparación con la mezcla racémica. También tiene un perfil de efectos secundarios más favorable, con un menor riesgo gastrointestinal y cardiovascular .

Actividad Biológica

Dexketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) derived from ketoprofen, specifically the dextrorotatory enantiomer. It is widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of dexketoprofen, focusing on its pharmacokinetics, efficacy in pain management, and safety profile, supported by case studies and research findings.

Pharmacokinetics

Dexketoprofen trometamol is a water-soluble salt that exhibits rapid absorption and high bioavailability. Key pharmacokinetic parameters include:

  • Cmax (Maximum Plasma Concentration) : Achieved within 0.25 to 0.75 hours after administration.
  • t(max) (Time to Maximum Concentration) : Shorter compared to its racemic counterpart, ketoprofen, which has a t(max) of 0.5 to 3 hours.
  • Protein Binding : Strongly bound to plasma proteins, primarily albumin.
  • Metabolism : Extensively metabolized to inactive glucuronide conjugates, with minimal unchanged drug excreted in urine .

Analgesic Efficacy

Dexketoprofen has been shown to be effective in various clinical settings for acute pain relief. A meta-analysis indicated that dexketoprofen at doses of 25 mg significantly improves pain relief compared to placebo, with a risk ratio for achieving at least 50% pain relief of 4.66 . The analgesic efficacy is comparable to other NSAIDs, with the following notable findings:

  • Pain Relief : In studies involving postoperative pain management, dexketoprofen demonstrated a significant reduction in pain intensity within hours of administration. For instance, in a study involving 599 patients, 65% achieved a ≥30% reduction in pain intensity at 8 hours post-dose .
  • Dosing : The efficacy of dexketoprofen shows a dose-response relationship up to 25 mg; higher doses do not significantly enhance analgesic effects but prolong duration .

Case Studies

Several case studies highlight the practical application of dexketoprofen in clinical settings:

  • Postoperative Pain Management : A fixed-dose combination of tramadol and dexketoprofen (TRAM/DKP) was evaluated in postoperative patients across Asia. The combination resulted in excellent pain control with minimal adverse events reported (13.9% mild to moderate) and high patient satisfaction (95.69%) .
  • Acute Pain Control : In a cohort of patients undergoing various surgeries, dexketoprofen provided rapid and effective analgesia, reducing pain scores significantly from baseline levels within hours of administration .

Safety Profile

Dexketoprofen is generally well-tolerated, with adverse effects similar to those observed with other NSAIDs:

  • Common Adverse Effects : Nausea, vomiting, and dizziness are the most frequently reported side effects.
  • Safety in Use : Clinical trials indicate that adverse events are uncommon and not significantly different from placebo groups .

Comparative Efficacy

The following table summarizes the comparative efficacy of dexketoprofen against other analgesics:

DrugDoseNNT (Number Needed to Treat) for ≥50% Pain ReliefTime to Remedication
Dexketoprofen10-25 mg3.2 - 3.6~4 hours
Ketoprofen12.5 - 100 mg2.4 - 3.3~5 hours
Etoricoxib120 mgNot specifiedNot specified

Propiedades

IUPAC Name

(2S)-2-(3-benzoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYWVDODHFEZIM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905141
Record name Dexketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

It is a non-steroidal anti-inflammatory drug (NSAID) that reduces prostaglandin synthesis via inhibition of cyclooxygenase pathway (both COX-1 and COX-2) activity.
Record name Dexketoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

22161-81-5
Record name (+)-Ketoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22161-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexketoprofen [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022161815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexketoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(3-benzoylphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXKETOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KD9E78X68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dexketoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionaldehyde (36 g) obtained in Example 4 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted with 5% aqueous solution of sodium hydroxide. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionaldehyde
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionic acid (35 g) obtained in Example 5 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted three times with 200 ml of 5% aqueous solution of sodium hydroxide. It was then acidified by adding hydrochloric acid and extracted again three times with 150 ml of ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionic acid
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

α-(3-(1-Phenylethenyl)propionic acid methyl ester (36 g) obtained in Example 7 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, the reaction mixture was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water. The remaining layer was hydrolyzed with 5% aqueous solution of sodium hydroxide at the refluxing temperature for 5 hours. After cooling, the aqueous layer was washed with ether. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. Ether was then removed by reduced-pressure evaporation to obtain crude product. Finally, 23 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
[Compound]
Name
benzene petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-Phenylethenyl)propionic acid methyl ester
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 g
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 20 g of 2-benzoyl-cyclohexanone, 21.6 g of ethyl pyruvate and 0.2 g of p-toluenesulfonic acid is heated at 150° for 15 hours. There is removed that fraction which distills at 1 mm (Hg up to 150°) and the residue is heated for 10 hours at 230° with 5 parts by weight of pyridine hydrochloride. After cooling the raw reaction products are poured in water and extracted with ether. The residue which is obtained after evaporation of the solvent is steam distilled. The part which does not distil is extracted with ether, the ether solution is dried well over sodium sulfate and to the dried solution there is added diethylamine until a clearly alkaline pH is reached. There thus precipitates a mixture of diethylamine salts from which, through fractional crystallization with hexane-ethyl acetate there is obtained the diathylamine salt of m-benzoyl-hydratropic acid m.p. 102°-104°. The free acid is obtained therefrom with the usual techniques.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexketoprofen
Reactant of Route 2
Reactant of Route 2
Dexketoprofen
Reactant of Route 3
Dexketoprofen
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dexketoprofen
Reactant of Route 5
Reactant of Route 5
Dexketoprofen
Reactant of Route 6
Dexketoprofen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.